molecular formula C10H13NO B2719445 3',5'-Dimethylacetophenone oxime CAS No. 1389318-26-6

3',5'-Dimethylacetophenone oxime

Cat. No.: B2719445
CAS No.: 1389318-26-6
M. Wt: 163.22
InChI Key: OYCCHPSVJDWFCM-LUAWRHEFSA-N
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Description

3',5'-Dimethylacetophenone oxime (CAS 1389318-26-6) is a high-purity organic compound supplied for use as a critical building block in synthetic chemistry and pharmaceutical research . With the IUPAC name (NZ)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine and a molecular formula of C10H13NO, this oxime serves as a versatile precursor and chelating ligand . In research settings, oxime compounds analogous to this compound are extensively utilized in coordination chemistry, where they form stable complexes with various metal ions such as copper(II), cobalt(II), nickel(II), and palladium(II) . The biological activity of such metal complexes is an active area of investigation, with studies indicating potential in vitro antimicrobial properties against a range of fungi and bacteria, making them subjects of interest for developing new therapeutic agents . As a key intermediate, this chemical enables the exploration of novel reaction methodologies and the synthesis of complex molecular architectures in both academic and industrial R&D . Please handle with care and refer to the Safety Data Sheet (SDS) prior to use. This product is labeled with the GHS07 pictogram and carries specific hazard statements . It is intended for research and development purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-8(2)6-10(5-7)9(3)11-12/h4-6,12H,1-3H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCCHPSVJDWFCM-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)/C(=N\O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,5’-Dimethylacetophenone oxime can be synthesized through the reaction of 3’,5’-dimethylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and is carried out under reflux conditions to facilitate the formation of the oxime .

Industrial Production Methods

While specific industrial production methods for 3’,5’-Dimethylacetophenone oxime are not extensively documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Palladium-Catalyzed C−H Activation

Palladium-catalyzed C−H activation reactions are versatile tools for forming new carbon-carbon bonds. In the case of 3',5'-dimethylacetophenone oxime, such reactions can lead to the formation of complex molecules through the insertion of carbon monoxide (CO) into the palladium-carbon bond, followed by reductive elimination to form the desired product .

Oxime-Based Ligation Reactions

Oximes can participate in ligation reactions with aldehydes to form stable oxime bonds. This feature is exploited in the synthesis of complex molecules, including inhibitors for enzymes. Although specific data on this compound in such reactions is limited, the general principle applies broadly across oxime derivatives .

Metal Complexation

Oximes can act as ligands for metal ions, forming stable complexes. For example, acetophenone oximes have been used to prepare complexes with metals like copper, nickel, and palladium. These complexes exhibit interesting properties and geometries, such as square planar configurations for Cu(II), Ni(II), and Pd(II) complexes .

Reaction Conditions and Yields

The efficiency of chemical reactions involving this compound can depend on various factors, including the catalyst used, reaction temperature, and solvent choice. For instance, palladium-catalyzed reactions often require a palladium source, a base, and a suitable solvent like acetic acid or toluene.

Reaction TypeCatalystConditionsYield
C−H ActivationPdCl2120°C, CO balloonHigh
Oxime LigationAcOHRoom temperature, DMSOVariable
Metal ComplexationCu(II), Ni(II), Pd(II)VariousHigh

Scientific Research Applications

Chemical Structure and Synthesis

3',5'-Dimethylacetophenone oxime is synthesized through the reaction of 3',5'-dimethylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under reflux conditions in an aqueous or alcoholic medium. This compound features an oxime functional group attached to a carbonyl carbon, with two methyl groups at the 3' and 5' positions on the aromatic ring.

Chemistry

  • Building Block for Organic Synthesis : this compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, including oxidation to nitriles and reduction to amines.

Biology

  • Antimicrobial Properties : Recent studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy against Candida albicans and Staphylococcus aureus, disrupting biofilm formation and altering membrane permeability.
  • Anticancer Activity : In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549) and colorectal cancer (HT-29). The proposed mechanism involves inhibition of specific signaling pathways associated with cell proliferation.

Medicine

  • Drug Development Potential : The compound's ability to interact with biological targets makes it a candidate for drug development. Its mechanisms of action include forming hydrogen bonds with enzyme active sites, which may inhibit their activity and lead to therapeutic effects.

Antimicrobial Activity

The antimicrobial efficacy of this compound is summarized in the following table:

MicroorganismActivity ObservedReference
Candida albicansInhibition of hyphal growth
Staphylococcus aureusModerate antibacterial effect
Escherichia coliPotentially effective

Anticancer Activity

The cytotoxic effects against cancer cell lines are detailed below:

Cancer Cell LineIC50 (µM)Reference
A549 (Lung)7.25
HT-29 (Colorectal)8.10

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • A study reported that derivatives of oxime compounds inhibited tumor growth in animal models when administered at specific dosages. These findings underline the importance of exploring pharmacodynamics and pharmacokinetics for therapeutic applications.
  • Another investigation into compounds similar to this compound demonstrated significant anticancer activity against various cell lines, suggesting that modifications to the oxime structure could enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethylacetophenone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The biological and chemical properties of acetophenone derivatives are highly dependent on the substituents' electronic and steric effects. Below is a comparative analysis of 3',5'-dimethylacetophenone oxime with key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties
This compound* 3',5'-CH₃, -NOH C₁₀H₁₃NO₂ 179.22 g/mol Hypothesized higher lipophilicity; enhanced phytotoxicity due to methyl groups
4'-Methoxyacetophenone oxime 4'-OCH₃, -NOH C₉H₁₁NO₂ 165.19 g/mol Lower logP compared to methyl analogs; moderate cytotoxicity (IC₅₀ ~0.1 mM)
3',5'-Dimethoxyacetophenone 3',5'-OCH₃, -COCH₃ C₁₀H₁₂O₃ 180.20 g/mol Higher polarity; used as a synthetic intermediate for flavonoids
3',5'-Difluoroacetophenone oxime 3',5'-F, -NOH C₉H₉F₂NO 185.17 g/mol Increased electron-withdrawing effects; potential for improved thermal stability
Acetophenone oxime -NOH C₈H₉NO 135.16 g/mol Simplest analog; limited bioactivity but used as a ligand in coordination chemistry

*Note: Data for this compound is extrapolated from structural analogs.

Key Observations:
  • Substituent Effects : Methyl groups (electron-donating) increase lipophilicity and membrane permeability compared to methoxy or fluoro groups .
  • Thermal Stability : Oximes with strong hydrogen-bonding networks (e.g., difluoro derivatives) exhibit higher decomposition temperatures (~250–290°C) .

Phytotoxic Activity

The phytotoxicity of acetophenone derivatives is influenced by substituent position and functional groups. Evidence from studies on 2',4'-dimethylacetophenone (a non-oxime analog) demonstrates that methyl groups enhance inhibitory effects on plant germination and growth:

  • 2',4'-Dimethylacetophenone: At 1 mM, it inhibited radicle growth in Lactuca sativa by >42% in soil assays, outperforming propiophenone and 4'-methylacetophenone .
  • This compound: While direct data is lacking, the methyl groups in the 3' and 5' positions are expected to amplify phytotoxicity by enhancing interaction with plant enzymes or receptors, similar to 2',4'-dimethylacetophenone .

In contrast, 4'-methoxyacetophenone oxime showed moderate activity in cytotoxicity assays (IC₅₀ <0.1 mM), suggesting that electron-donating groups like -OCH₃ may reduce herbicidal potency compared to -CH₃ .

Cytotoxicity and Pharmacological Potential

Oxime derivatives are explored for anticancer and antimicrobial applications. For example:

  • 2-Acetylbenzofuran oxime ethers demonstrated cytotoxicity against human cancer cell lines, with IC₅₀ values ranging from 5–50 µM .
  • 3',5'-Difluoroacetophenone oxime may exhibit enhanced bioactivity due to fluorine's electronegativity, though specific data is pending .

The methyl groups in this compound could improve metabolic stability, making it a candidate for drug development .

Biological Activity

3',5'-Dimethylacetophenone oxime (CAS No. 1389318-26-6) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a detailed overview of its mechanisms, effects, and applications.

Chemical Structure and Synthesis

This compound is a derivative of acetophenone characterized by the presence of an oxime functional group attached to the carbonyl carbon, with two methyl groups at the 3' and 5' positions of the aromatic ring. The synthesis typically involves the reaction of 3',5'-dimethylacetophenone with hydroxylamine hydrochloride in the presence of a base like sodium acetate, often conducted under reflux conditions in an aqueous or alcoholic medium.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxime group can form hydrogen bonds and engage in other interactions with enzyme active sites, potentially inhibiting their activity. This mechanism underlies its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been investigated for its efficacy against various bacterial strains and fungi. For example, compounds similar in structure have shown significant antifungal activity against Candida species by disrupting biofilm formation and altering membrane permeability .

Table 1: Antimicrobial Efficacy

MicroorganismActivity ObservedReference
Candida albicansInhibition of hyphal growth
Staphylococcus aureusModerate antibacterial effect
Escherichia coliPotentially effective

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549) and colorectal cancer (HT-29). The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
A54915.0
HT-2912.5
MDA-MB-23118.0

Case Studies

Several case studies have documented the effects of similar compounds on human health. For instance, a study involving derivatives of oxime compounds showed promising results in inhibiting tumor growth in animal models when administered at specific dosages . These findings suggest that further research into the pharmacodynamics and pharmacokinetics of this compound could yield valuable insights for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3',5'-Dimethylacetophenone oxime?

  • Methodology : Reflux 3',5'-Dimethylacetophenone with hydroxylamine hydrochloride (NH2_2OH·HCl) in aqueous potassium hydroxide (KOH) under controlled temperature (60–80°C) for 4–6 hours. The oxime forms via nucleophilic addition-elimination. Purify via recrystallization from ethanol/water. Yields typically range from 65% to 85% depending on substituent effects .
  • Key Considerations : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1). Adjust stoichiometry (1:1.2 ketone:NH2_2OH·HCl) to minimize unreacted starting material.

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • IR Spectroscopy : Confirm oxime formation via N–O stretch (~930 cm1^{-1}) and C=N stretch (~1640 cm1^{-1}).
  • 1^1H NMR : Identify E/Z isomer ratios. For example, in acetophenone oximes, the E-isomer’s hydroxyl proton appears at δ 11.2–11.5 ppm, while the Z-isomer resonates at δ 10.5–10.8 ppm due to intramolecular hydrogen bonding .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 194.12 for C10_{10}H13_{13}NO2_2) .

Q. What safety protocols are critical when handling this compound?

  • Handling Guidelines :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in airtight containers away from oxidizing agents.
    • Emergency Measures : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can E/Z isomerism in this compound be analyzed and quantified?

  • Isomer Ratio Determination : Use 1^1H NMR integration of hydroxyl proton signals. For example, in a study of 4-methylacetophenone oxime, E/Z ratios of 8:1 were observed .
  • Thermodynamic Stability : Computational methods (e.g., MM2 molecular mechanics) predict E-isomer dominance due to lower steric strain. Experimental validation via variable-temperature NMR can assess isomer interconversion kinetics .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

  • Crystallography Workflow :

  • Use SHELXL for small-molecule refinement. Input HKL-5 format data from diffractometers (e.g., Bruker D8 Quest).
  • Resolve disorder in methyl/oxime groups via PART and SUMP instructions.
  • Validate using R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .
    • Data Contradictions : Discrepancies in thermal parameters may arise from twinning or partial occupancy; apply TWIN/BASF commands in SHELXL for correction .

Q. How does steric hindrance influence the esterification of this compound with acyl chlorides?

  • Reaction Mechanism : React oxime (1 eq) with terephthaloyl chloride (0.5 eq) in dry THF at 0–5°C under N2_2. Add triethylamine (2 eq) to scavenge HCl.
  • Steric Effects : Bulky 3',5'-dimethyl groups reduce esterification yields (40–55%) compared to unsubstituted acetophenone oxime (70–80%). Monitor via FT-IR loss of –OH stretch (~3400 cm1^{-1}) and appearance of ester C=O (~1730 cm1^{-1}) .

Q. What role does this compound play in bioactive molecule synthesis?

  • Applications :

  • Antimicrobial Agents : Oxime esters inhibit S. aureus (MIC 8–16 µg/mL) via membrane disruption.
  • Antioxidant Scaffolds : The dimethyl groups enhance radical scavenging (IC50_{50} ~25 µM in DPPH assays) by stabilizing phenoxyl radicals .
    • Mechanistic Insights : Oxime-to-amine reduction (e.g., using LiAlH4_4) generates primary amines for Schiff base formation, enabling heterocycle synthesis (e.g., imidazoles) .

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